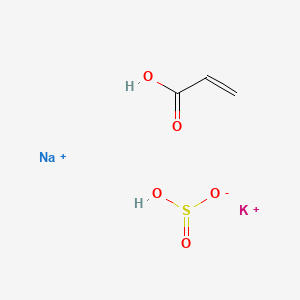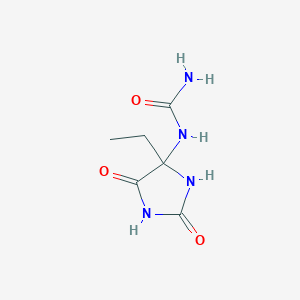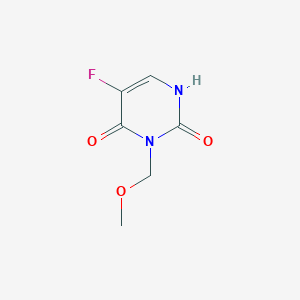![molecular formula C15H12ClNO2 B14372397 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 91868-80-3](/img/structure/B14372397.png)
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic compound that features a fused furo-pyridine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo-pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 3-(4-Methylphenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 3-(4-Fluorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Uniqueness
3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The specific arrangement of the furo-pyridine ring system also contributes to its distinct properties compared to other similar compounds.
特性
CAS番号 |
91868-80-3 |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H12ClNO2/c1-2-13-14(18)12-8-19-15(11(12)7-17-13)9-3-5-10(16)6-4-9/h2-7,15,18H,1,8H2 |
InChIキー |
GBWYCLRVNAYVTG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


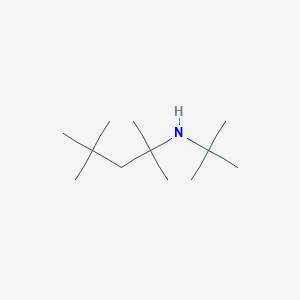

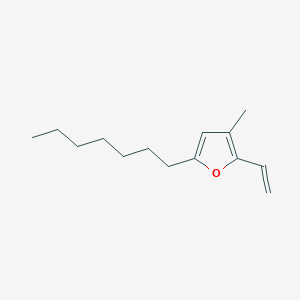
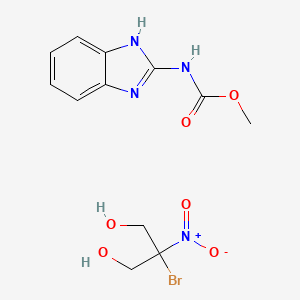
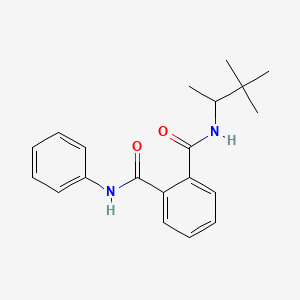
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
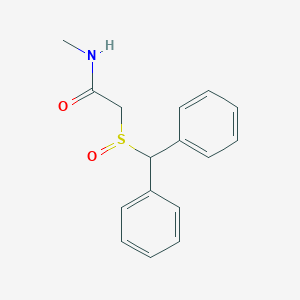
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
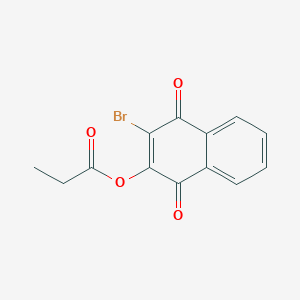
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
